molecular formula C35H64N8O10S B12516844 L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine CAS No. 651779-19-0

L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine

Cat. No.: B12516844
CAS No.: 651779-19-0
M. Wt: 789.0 g/mol
InChI Key: CTSFCLBAHYCINE-AMFGRPEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is a peptide compound composed of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with alkyl or acyl groups.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-isoleucyl-L-valyl-L-cysteinyl-L-valyl-L-valylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, adding stability and functionality to the peptide. Its sequence also enables specific interactions with molecular targets, making it valuable for research and therapeutic applications.

Properties

CAS No.

651779-19-0

Molecular Formula

C35H64N8O10S

Molecular Weight

789.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C35H64N8O10S/c1-11-20(10)28(43-29(46)21(36)14-44)34(51)42-26(18(6)7)32(49)39-23(15-54)30(47)40-27(19(8)9)33(50)41-25(17(4)5)31(48)37-13-24(45)38-22(35(52)53)12-16(2)3/h16-23,25-28,44,54H,11-15,36H2,1-10H3,(H,37,48)(H,38,45)(H,39,49)(H,40,47)(H,41,50)(H,42,51)(H,43,46)(H,52,53)/t20-,21-,22-,23-,25-,26-,27-,28-/m0/s1

InChI Key

CTSFCLBAHYCINE-AMFGRPEHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.